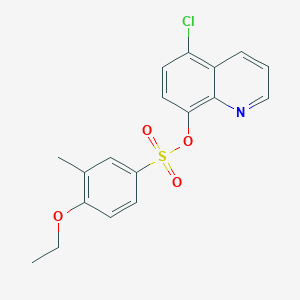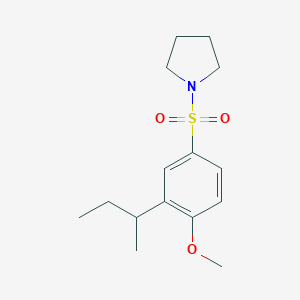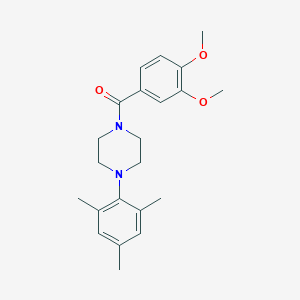
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, also known as DEEDB, is a chemical compound that has been widely used in scientific research. DEEDB is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In addition, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation, microbial growth, and cancer cell proliferation. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma, possibly by reducing the production of inflammatory prostaglandins. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of biological activities, which make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide also has some limitations. It is a relatively toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Finally, research could be conducted to further elucidate the mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl iodide and dimethylamine in the presence of a base. This reaction results in the formation of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
Propriétés
Nom du produit |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H13Cl2NO3S |
Poids moléculaire |
298.19 g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-4-16-9-5-8(12)10(6-7(9)11)17(14,15)13(2)3/h5-6H,4H2,1-3H3 |
Clé InChI |
WPOXVJASNGELGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








